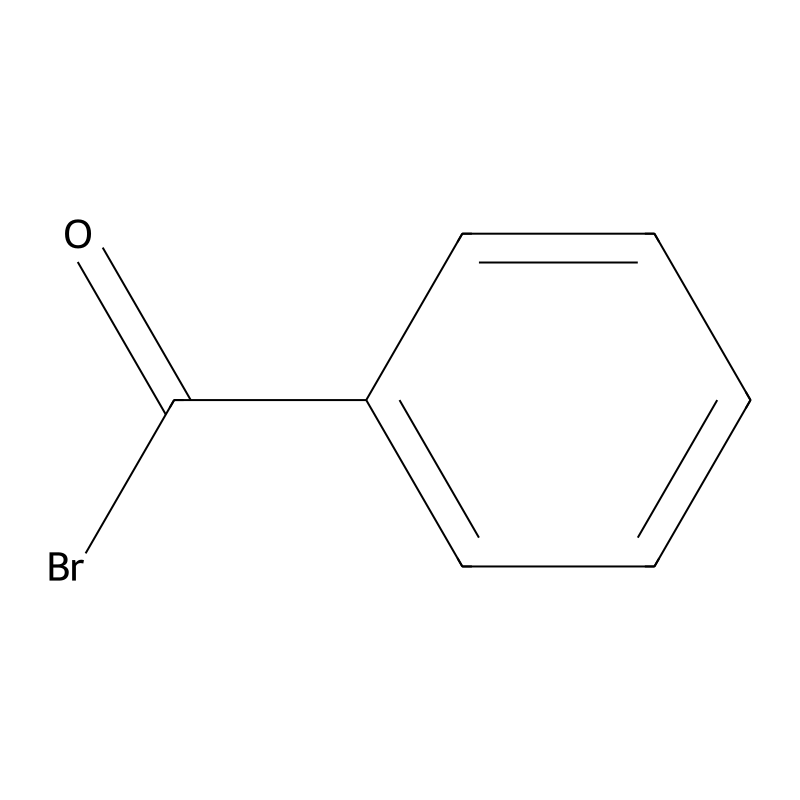Benzoyl bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Synthesis: A Key Player in Benzoylation Reactions
One of the primary applications of benzoyl bromide lies in organic synthesis, particularly in benzoylation reactions. It readily reacts with various organic compounds, introducing a benzoyl group (C6H5CO) onto the molecule. This process is crucial for the synthesis of diverse organic compounds with desired functionalities, finding use in the production of:
- Pharmaceuticals and medicinal compounds: Benzoylation can enhance the solubility and stability of certain drug molecules, making them more readily absorbed and longer-lasting in the body [].
- Fine chemicals and dyes: Benzoyl derivatives often exhibit desirable properties like improved color and lightfastness, making them valuable in the production of dyes and other specialty chemicals [].
- Research chemicals and intermediates: Benzoyl bromide is often used in the synthesis of complex organic molecules required for various research applications, serving as a crucial building block in the creation of new materials and compounds [].
Beyond Benzoylation: Exploring Other Applications
While benzoylation remains its most prominent application, benzoyl bromide finds use in other areas of scientific research:
- Studying reaction kinetics: Researchers have employed benzoyl bromide to investigate the kinetics of solvolysis (the process of a molecule reacting with a solvent) in various reaction media, providing valuable insights into reaction mechanisms and rates [].
- Developing novel synthetic methods: Scientists have explored the use of benzoyl bromide in combination with other reagents and catalysts to develop novel synthetic methods for the efficient and selective preparation of complex molecules [].
Benzyl bromide is an organic compound with the molecular formula CHCHBr. It features a benzene ring substituted by a bromomethyl group, making it a colorless liquid with a characteristic odor and lachrymatory properties. This compound is primarily utilized as a reagent in organic synthesis for introducing benzyl groups into various chemical structures, particularly when other benzyl halides, like benzyl chloride, prove to be less reactive .
- Nucleophilic Substitution: It can react with nucleophiles such as amines and alcohols to form corresponding benzyl derivatives.
- Elimination Reactions: Under certain conditions, it can participate in elimination reactions leading to the formation of alkenes.
- Free Radical Reactions: Benzyl bromide can also serve as a source of benzyl radicals in radical chain reactions, which are often initiated by heat or light .
Benzyl bromide can be synthesized through various methods:
- Bromination of Toluene: This is the most common method, where toluene is subjected to bromination under free radical conditions.
- Visible Light-Induced C-H Bromination: Recent methods involve using visible light to activate the bromination of benzyl boronic esters, yielding high yields of benzyl bromide .
- Conversion from Alcohols: Benzyl alcohol can be converted to benzyl bromide using reagents like phosphorus tribromide or thionyl chloride in the presence of solvents like acetonitrile .
Benzyl bromide finds diverse applications in various fields:
- Organic Synthesis: It is widely used for introducing benzyl groups into organic molecules.
- Protecting Group: In organic chemistry, it serves as a protecting group for alcohols and carboxylic acids during synthetic transformations.
- Chemical Warfare Training: Due to its lachrymatory effects, it has been used in non-lethal chemical warfare training scenarios .
Interaction studies involving benzyl bromide primarily focus on its reactivity with various nucleophiles and its environmental effects. The compound reacts vigorously with strong bases and oxidizing agents, producing hazardous byproducts such as hydrogen bromide . Additionally, its behavior in biological systems has raised concerns regarding toxicity and mutagenicity, necessitating further research into its long-term health effects.
Benzyl bromide shares similarities with several other compounds, particularly halogenated benzenes. Here are some comparable compounds:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Benzyl chloride | CHCHCl | More reactive than benzyl bromide but classified as a carcinogen. |
| Benzoyl chloride | CHC(O)Cl | Used primarily for acylation reactions; more stable than benzyl bromide. |
| Benzyl iodide | CHCHI | Generally more reactive than both benzyl bromide and chloride due to the weaker carbon-iodine bond. |
Uniqueness of Benzyl Bromide
Benzyl bromide's unique position lies in its balance between reactivity and stability compared to other halogenated compounds. While it is less reactive than benzyl iodide, it offers better stability than benzyl chloride, making it an effective reagent for specific synthetic applications without the heightened risks associated with more reactive halides.
XLogP3
Boiling Point
Melting Point
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms


Corrosive;Irritant








